molecular formula C10H10N2O B189725 1,3-dimethylquinoxalin-2(1H)-one CAS No. 3149-25-5

1,3-dimethylquinoxalin-2(1H)-one

Cat. No.: B189725
CAS No.: 3149-25-5
M. Wt: 174.2 g/mol
InChI Key: GRGDSEWMSMJHMU-UHFFFAOYSA-N
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Description

1,3-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of two methyl groups at positions 1 and 3, along with a keto group at position 2, makes this compound a unique and valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylquinoxalin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:

    Cyclization Reaction: o-Phenylenediamine reacts with 1,3-diketones in the presence of an acid or base catalyst to form the quinoxaline ring.

    Methylation: The resulting quinoxaline is then methylated at positions 1 and 3 using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs under steady-state conditions, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,3-dimethylquinoxalin-2(1H)-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: 1,3-Dimethylquinoxalin-2(1H)-ol.

    Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethylquinoxalin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethylquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

1,3-Dimethylquinoxalin-2(1H)-one can be compared with other similar compounds, such as:

    Quinoxaline: The parent compound without methyl groups.

    1-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at position 1.

    3-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at position 3.

Uniqueness

This compound is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. The dual methylation can enhance its stability, solubility, and interaction with molecular targets compared to its mono-methylated or non-methylated counterparts.

Properties

IUPAC Name

1,3-dimethylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGDSEWMSMJHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325898
Record name 1,3-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3149-25-5
Record name 3149-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction between N-methyl-1,2-phenylene-diamine and pyruvic acid gave after recrystallisation (EtOH) the title compound;
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Synthesis routes and methods II

Procedure details

A particularly preferred embodiment of the phenoxymethylquinoxalinone compounds of the present invention, 2-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl-methoxy)-N-phenylbenzamide, was synthesized as follows. The compound 1,3-Dimethyl-1H-quinoxalin-2-one (Compound A) was prepared by dissolving N-methyl-1,2-phenylenediamine (6.68 g, 54.7 mmol) and pyruvic acid (3.8 mL, 54.7 mmol) in ethanol (230 mL) and warming the mixture to 50° C. The color changed dramatically from a dark, cloudy brown to clear orange. Ethanol was evaporated and the crude product was filtered through a silica bed with CH2Cl2/EtOAc (1:1) to give 7.36 g of product as a yellow solid (mp. 75-77° C., 42.3 mmol, 77.2%). FT-IR (KBr): 3075-2975 cm (aromatic CR), 2950-2850 (aliphatic CR), 1650 (C═O), 1600 (C═N). 1H-NMR (CDCl3): δ 7.80 (d, 1H, J=7.9 Hz), 7.52 (t, 1H, J=7.8 Hz), 7.33 (m, 2H), 3.70 (s, 3H), 2.59 (s, 3H).
Name
phenoxymethylquinoxalinone
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2-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl-methoxy)-N-phenylbenzamide
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6.68 g
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3.8 mL
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230 mL
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solvent
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Yield
77.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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